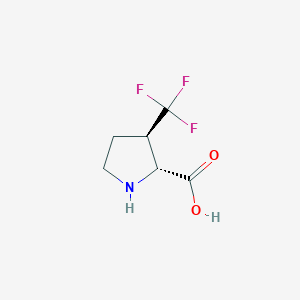

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Description

(2R,3R)-3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (2R,3R) is critical for interactions in biological systems, particularly in drug discovery, where enantiomeric purity often dictates potency and selectivity . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula |

C6H8F3NO2 |

|---|---|

Molecular Weight |

183.13 g/mol |

IUPAC Name |

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1 |

InChI Key |

XBIQIKRXEMTIOI-QWWZWVQMSA-N |

Isomeric SMILES |

C1CN[C@H]([C@@H]1C(F)(F)F)C(=O)O |

Canonical SMILES |

C1CNC(C1C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as pyrrolidine derivatives.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production methods for (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biological processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

Fluorinated Pyrrolidine Derivatives

(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid (CAS 261350-69-0):

(2R)-3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS 2940856-82-4):

Chlorinated and Aromatic Substitutions

- (2S,3R)-1-(tert-Butoxycarbonyl)-3-(3-chlorophenyl)pyrrolidine-2-carboxylic acid: Substitutes -CF₃ with a 3-chlorophenyl group. Purity: >99% (LC) vs. variable purity for other analogues .

Analogues with Trifluoromethyl Groups and Varied Substituents

Protected Derivatives

- rac-(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid :

Aromatic Ring-Modified Analogues

(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{3,5}) :

- ABBV/GLPG-3221: Complex pyrrolidine derivative with a pyridine and tetrahydro-2H-pyran group.

Biological Activity

(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, a compound with significant potential in medicinal chemistry, is characterized by the presence of a trifluoromethyl group that enhances its lipophilicity and biological activity. This article explores its synthesis, biological properties, and applications based on diverse research findings.

The compound can be synthesized through various methods, typically involving the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. The general synthetic route includes:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving nitrogen-containing precursors.

- Introduction of the Trifluoromethyl Group : Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonates.

- Hydrochloride Formation : The final product is often converted to its hydrochloride salt for stability and solubility.

Biological Activity

The biological activity of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has been explored in various studies, highlighting its potential in drug development and therapeutic applications.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group significantly increases the compound's ability to penetrate biological membranes, enhancing its efficacy as a biochemical probe in enzyme studies and drug design.

Pharmacological Applications

Research indicates that this compound may exhibit pharmacological properties beneficial for treating various conditions:

- Enzyme Inhibition : Studies suggest that compounds with trifluoromethyl groups can enhance potency against enzymes such as reverse transcriptase by improving binding interactions .

- Therapeutic Potential : Investigations into its role as a precursor in drug synthesis have shown promise in developing agents for pain management and other therapeutic areas .

Case Studies

Several case studies have documented the effects and applications of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid:

- Study on Enzyme Interaction : A study demonstrated that derivatives containing the trifluoromethyl group exhibited increased inhibition rates against specific enzymes compared to non-fluorinated analogs, suggesting enhanced binding due to lipophilicity .

- Drug Development Research : In a recent study, researchers synthesized various derivatives of this compound to evaluate their pharmacological profiles, revealing several candidates with improved efficacy against targeted diseases .

Comparative Analysis

To understand the unique properties of (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid | Pyrrolidine derivative | Enhanced enzyme inhibition and potential therapeutic uses |

| Trifluoromethylpyridine | Aromatic compound | Used in agrochemicals; less potent in biological systems |

| Trifluoromethylbenzene | Aromatic compound | Known for organic synthesis; limited biological relevance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.